An In-Depth Technical Guide to Oleyl Anilide
An In-Depth Technical Guide to Oleyl Anilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl anilide, also known by its IUPAC name N-phenyl-9Z-octadecenamide, is a molecule of significant interest in toxicology and pharmacology. Its primary notoriety stems from its association with the Toxic Oil Syndrome (TOS), a devastating epidemic that occurred in Spain in 1981. This technical guide provides a comprehensive overview of oleyl anilide, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological activities as an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT) and discusses the broader implications of the anilide functional group in drug development, particularly concerning metabolic stability and toxicity.
Chemical Identity and Physicochemical Properties
Oleyl anilide is a fatty acid anilide, a class of compounds formed by the amide linkage of a fatty acid and an aniline (B41778) molecule.
Table 1: Chemical and Physical Properties of Oleyl Anilide
| Property | Value | Reference(s) |
| CAS Number | 5429-85-6 | [1][2] |
| Molecular Formula | C₂₄H₃₉NO | [1][2] |
| Molecular Weight | 357.57 g/mol | |
| IUPAC Name | N-phenyl-9Z-octadecenamide | [1] |
| Synonyms | Oleic Acid Anilide, Oleylanilide, OA | [1] |
| Appearance | Crystalline solid | [2] |
| Purity (typical) | ≥95% | [2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml) | [1] |
| UV max (λmax) | 243 nm | [1] |
| Melting Point | 45°C (for the related compound N-(9Z)-9-octadecenyl-9-octadecenamide) | [3] |
Synthesis and Purification
The synthesis of oleyl anilide typically involves the acylation of aniline with an oleic acid derivative, most commonly oleoyl (B10858665) chloride.
Synthesis of Oleoyl Chloride
Oleoyl chloride can be prepared from oleic acid by reacting it with an acylating agent such as thionyl chloride or oxalyl chloride. A common laboratory-scale procedure involves the use of thionyl chloride.[4]
Synthesis of Oleyl Anilide
The reaction of oleoyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct yields oleyl anilide.
Diagram 1: Synthesis of Oleyl Anilide
Caption: Reaction scheme for the two-step synthesis of Oleyl Anilide.
Experimental Protocol: Synthesis of Oleyl Anilide
-
Preparation of Oleoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place oleic acid. Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to 60-70°C for 2-3 hours until the evolution of gas ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield crude oleoyl chloride.[4]
-
Amidation Reaction: Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as toluene (B28343) in a separate flask. Cool the solution in an ice bath. Slowly add the prepared oleoyl chloride (1.0 equivalent) to the aniline solution with vigorous stirring. Allow the reaction to proceed at room temperature for 2-4 hours.
-
Work-up: After the reaction is complete, wash the reaction mixture sequentially with dilute hydrochloric acid to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude oleyl anilide.
Purification
The crude oleyl anilide can be purified by recrystallization.
Experimental Protocol: Recrystallization of Oleyl Anilide
-
Dissolve the crude oleyl anilide in a minimal amount of a hot solvent, such as ethanol or a hexane/ethyl acetate (B1210297) mixture.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The purity of the recrystallized product can be assessed by measuring its melting point and by chromatographic techniques.[5][6]
Analytical Methodologies
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of the synthesis and assessing the purity of oleyl anilide. A simple and reliable TLC method has been developed for the separation of oleyl anilide from oleic acid using a solvent system of petroleum ether-ethyl acetate-ammonium hydroxide (B78521) (80:20:1, v/v).[7] In this system, the relative flow (Rf) value for oleyl anilide is approximately 0.54, while oleic acid remains at the origin.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of oleyl anilide. A reversed-phase HPLC method with UV detection is commonly employed.
Diagram 2: HPLC Analysis Workflow for Oleyl Anilide
Caption: General workflow for the quantitative analysis of Oleyl Anilide by HPLC.
Experimental Protocol: Quantitative HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 243 nm.[1]
-
Quantification: Quantification is achieved by creating a calibration curve using standards of known oleyl anilide concentrations.[2][8]
Spectroscopic Data
Table 2: Spectroscopic Data for Oleyl Anilide and Related Structures
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum of oleyl anilide is expected to show characteristic signals for the olefinic protons of the oleyl chain (~5.3 ppm), the aromatic protons of the anilide group (~7.0-7.6 ppm), the α-methylene protons adjacent to the carbonyl group (~2.2 ppm), and the long aliphatic chain protons. | [1][9][10][11] |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbonyl carbon (~173 ppm), the olefinic carbons (~130 ppm), the aromatic carbons, and the carbons of the aliphatic chain. | [1][9][10][11] |
| FTIR | The FTIR spectrum of oleyl anilide will exhibit characteristic absorption bands for the N-H stretching of the amide group (~3300 cm⁻¹), C=O stretching of the amide I band (~1650 cm⁻¹), and N-H bending of the amide II band (~1550 cm⁻¹). Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching will be observed between 2850-2950 cm⁻¹. | [12][13][14] |
| Mass Spectrometry (EI) | The electron ionization mass spectrum of oleyl anilide is expected to show a molecular ion peak [M]⁺ at m/z 357. Characteristic fragmentation patterns would include cleavage of the amide bond and fragmentation of the oleyl chain. | [15][16][17][18][19] |
Biological Activity and Relevance in Drug Development
Inhibition of ACAT
Oleyl anilide is an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), with a reported IC₅₀ value of 26 µM. ACAT is an intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[20][21][22][23][24]
Diagram 3: ACAT Signaling Pathway and Inhibition by Oleyl Anilide
Caption: Oleyl Anilide inhibits ACAT, preventing cholesteryl ester formation.
By inhibiting ACAT, oleyl anilide disrupts cholesterol homeostasis within cells. This has been a target of interest for the development of drugs to treat hypercholesterolemia and atherosclerosis.
Toxic Oil Syndrome (TOS)
Oleyl anilide was identified as one of the chemical markers in the rapeseed oil denatured with aniline that was linked to the 1981 Toxic Oil Syndrome outbreak in Spain.[25][26][27] The syndrome was characterized by a multi-systemic inflammatory response. While oleyl anilide is considered a biologically relevant contaminant, the exact causative agent and the precise mechanism of TOS remain subjects of ongoing research.[25][28][29] It is hypothesized that the toxic effects may be due to the metabolic activation of the anilide moiety.[28]
Anilides in Drug Development: A Double-Edged Sword
The aniline substructure is present in many pharmaceutical compounds. However, it is also considered a "structural alert" in drug discovery due to its potential for metabolic instability and toxicity.[30] The aniline group can be metabolized by cytochrome P450 enzymes in the liver to form reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[30][31][32] This has led to efforts to develop safer alternatives to the aniline moiety in drug candidates.[31]
Conclusion
Oleyl anilide is a compound with a complex profile, being both a tool for studying lipid metabolism through its inhibition of ACAT and a molecule of toxicological concern due to its association with the Toxic Oil Syndrome. This guide has provided a detailed overview of its chemical properties, synthesis, analysis, and biological activities. For researchers and drug development professionals, understanding the chemistry and biology of oleyl anilide and the broader class of anilides is crucial for both toxicological risk assessment and the design of safer and more effective therapeutics.
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